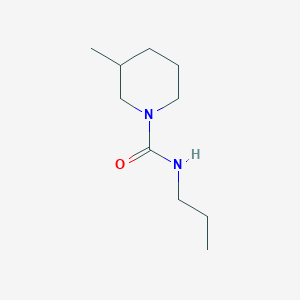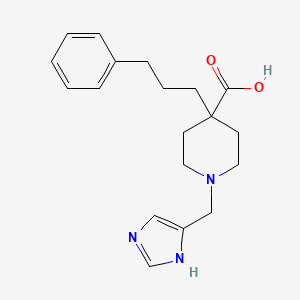![molecular formula C16H15IN2 B5292427 3-[2-(1-methyl-4(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5292427.png)
3-[2-(1-methyl-4(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(1-methyl-4(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide, commonly known as MPI-0479605, is a novel small molecule inhibitor of TLR8 signaling. TLR8 is a member of the toll-like receptor family, which plays a crucial role in the innate immune system. TLR8 activation leads to the production of pro-inflammatory cytokines, chemokines, and interferons. MPI-0479605 has been shown to be effective in inhibiting TLR8-mediated inflammation in preclinical models.
作用机制
MPI-0479605 exerts its anti-inflammatory effects by inhibiting the TLR8 signaling pathway. TLR8 is a receptor that recognizes single-stranded RNA from viruses and bacteria. Upon activation, TLR8 recruits a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. MPI-0479605 binds to the TLR8 receptor and prevents its activation, thereby inhibiting the downstream signaling cascade and reducing inflammation.
Biochemical and Physiological Effects
MPI-0479605 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in human PBMCs and dendritic cells. The molecule has also been shown to reduce inflammation in a mouse model of sepsis. In addition, MPI-0479605 has been shown to have a favorable safety profile in preclinical studies.
实验室实验的优点和局限性
MPI-0479605 is a valuable tool for studying the TLR8 signaling pathway and its role in inflammation. The molecule can be used to investigate the mechanism of action of TLR8 agonists and the downstream signaling pathways. However, the use of MPI-0479605 is limited by its specificity for TLR8. The molecule may not be effective in inhibiting other TLRs or inflammatory pathways.
未来方向
MPI-0479605 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of inflammatory diseases. Future research should focus on the optimization of the molecule's pharmacokinetic properties and the evaluation of its efficacy in clinical trials. In addition, the role of TLR8 in various inflammatory diseases should be further investigated to identify potential patient populations that may benefit from treatment with MPI-0479605.
合成方法
MPI-0479605 is a complex organic molecule that can be synthesized using a multi-step process. The synthesis involves the condensation of 1-methyl-4-pyridinylidene with ethyl acetoacetate to form the intermediate product. This intermediate is then reacted with indole-3-carboxaldehyde to form the final product. The synthesis of MPI-0479605 has been described in detail in a research article published by the inventors of the molecule.
科学研究应用
MPI-0479605 has been extensively studied in preclinical models for its anti-inflammatory properties. The molecule has been shown to inhibit TLR8-mediated cytokine production in human peripheral blood mononuclear cells (PBMCs) and dendritic cells. It has also been shown to reduce inflammation in a mouse model of sepsis. MPI-0479605 has been identified as a potential therapeutic agent for the treatment of various inflammatory diseases, including sepsis, arthritis, and lupus.
属性
IUPAC Name |
(3E)-3-[2-(1-methylpyridin-4-ylidene)ethylidene]indole;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2.HI/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H/b14-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURAKYSOOXPORG-KIUKIJHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC=C2C=NC3=CC=CC=C32)C=C1.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=C/C=C\2/C=NC3=CC=CC=C32)C=C1.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[2-(1-methylpyridin-4-ylidene)ethylidene]indole;hydroiodide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5292358.png)
![[1-(3-fluoro-2-methoxybenzoyl)-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5292359.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5292362.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5292365.png)
![N,2,3,5-tetramethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5292371.png)
![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(3-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5292373.png)
![7-(cyclopent-2-en-1-ylacetyl)-N-(isoxazol-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5292387.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine](/img/structure/B5292389.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5292410.png)
![3-(4-benzyl-1H-pyrazol-5-yl)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5292432.png)

![5-amino-3-[1-cyano-2-(3,4-diethoxy-5-iodophenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5292439.png)
![N-[2-(4-fluorophenyl)ethyl]-4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxamide](/img/structure/B5292447.png)